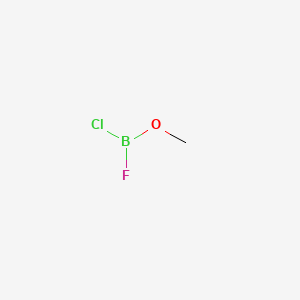

Methoxychlorofluoroborane

Description

Methoxychlorofluoroborane (hypothetical structure: CH₃O-BClF) is a boron-based compound featuring a methoxy group (-OCH₃), chlorine, and fluorine substituents bonded to a central boron atom. Boron compounds are widely studied for their applications in organic synthesis, catalysis, and materials science due to their unique electronic and steric properties .

Properties

CAS No. |

38481-06-0 |

|---|---|

Molecular Formula |

CH3BClFO |

Molecular Weight |

96.30 g/mol |

IUPAC Name |

chloro-fluoro-methoxyborane |

InChI |

InChI=1S/CH3BClFO/c1-5-2(3)4/h1H3 |

InChI Key |

DYPOBMQTCBBLKZ-UHFFFAOYSA-N |

Canonical SMILES |

B(OC)(F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of methoxychlorofluoroborane typically involves the reaction of methoxychloride with fluoroborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Methoxychloride Preparation: Methoxychloride is prepared by reacting methanol with thionyl chloride.

Fluoroborane Preparation: Fluoroborane is synthesized by reacting boron trifluoride with hydrogen fluoride.

This compound Synthesis: Methoxychloride and fluoroborane are reacted in a solvent such as tetrahydrofuran (THF) at low temperatures to yield this compound.

Chemical Reactions Analysis

Methoxychlorofluoroborane undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide to form boronic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield boranes.

Substitution: this compound can undergo substitution reactions with nucleophiles like amines to form aminoboranes.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols.

Major products formed from these reactions include boronic acids, boranes, and aminoboranes.

Scientific Research Applications

Methoxychlorofluoroborane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methoxychlorofluoroborane involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methoxychlorofluoroborane with analogous boron and halogenated compounds, based on structural and functional group similarities from the evidence:

Key Findings:

Substituent Effects: The methoxy group in this compound may enhance Lewis acidity compared to purely halogenated boranes, facilitating coordination with electron-rich species . Halogens (Cl/F) increase electrophilicity but may also elevate toxicity risks, as seen in fluorinated organophosphates .

Biological Activity: Unlike aromatic amines like (4-Bromo-2-fluorophenyl)methylamine hydrochloride, this compound’s bioactivity remains unstudied.

Synthetic Utility : Methoxydiethylborane’s role as a reductant suggests this compound could serve as a tailored catalyst or intermediate in asymmetric synthesis, though halogen substituents might complicate handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.